2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol
Overview
Description
2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol is a chemical compound that features a piperazine ring substituted with a 3-bromophenyl group and an ethanol moiety
Mechanism of Action
Target of Action
It’s known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring in the structure suggests that it might modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds with a piperazine ring have been found to affect a variety of biochemical pathways, depending on the disease state they are designed to treat .
Pharmacokinetics
The presence of the piperazine ring in the structure suggests that it might positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with a piperazine ring have been found to have a variety of effects, depending on the disease state they are designed to treat .
Action Environment
Like all chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol typically involves the reaction of 1-(3-bromophenyl)ethanone with piperazine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-bromoacetophenone.
Reduction: Formation of 2-(4-(1-phenylethyl)piperazin-1-yl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-(4-(1-Phenylethyl)piperazin-1-yl)ethanol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
2-(4-(2-Phenylethyl)piperazin-1-yl)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol: Similar compound with the bromine atom in a different position on the phenyl ring.
Uniqueness
2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol is unique due to the specific positioning of the bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, potentially leading to distinct pharmacological effects.
Properties
IUPAC Name |
2-[4-[1-(3-bromophenyl)ethyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-12(13-3-2-4-14(15)11-13)17-7-5-16(6-8-17)9-10-18/h2-4,11-12,18H,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMNNTDLINLMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCN(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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